

Comparative Analysis of 4-Vinylbiphenyl: A Cross-Validation of Experimental and Computational Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Vinylbiphenyl**

Cat. No.: **B1584822**

[Get Quote](#)

This guide presents a comparative analysis of **4-Vinylbiphenyl** (CAS: 2350-89-2), cross-validating publicly available experimental data with computationally derived properties.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Designed for researchers, scientists, and professionals in drug development, this document provides a clear comparison of physical, chemical, and spectral properties, alongside detailed methodologies for key experimental techniques.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative experimental and computational data for **4-Vinylbiphenyl**, facilitating a direct comparison between measured and predicted values.

Table 1: Physical and Chemical Properties of **4-Vinylbiphenyl**

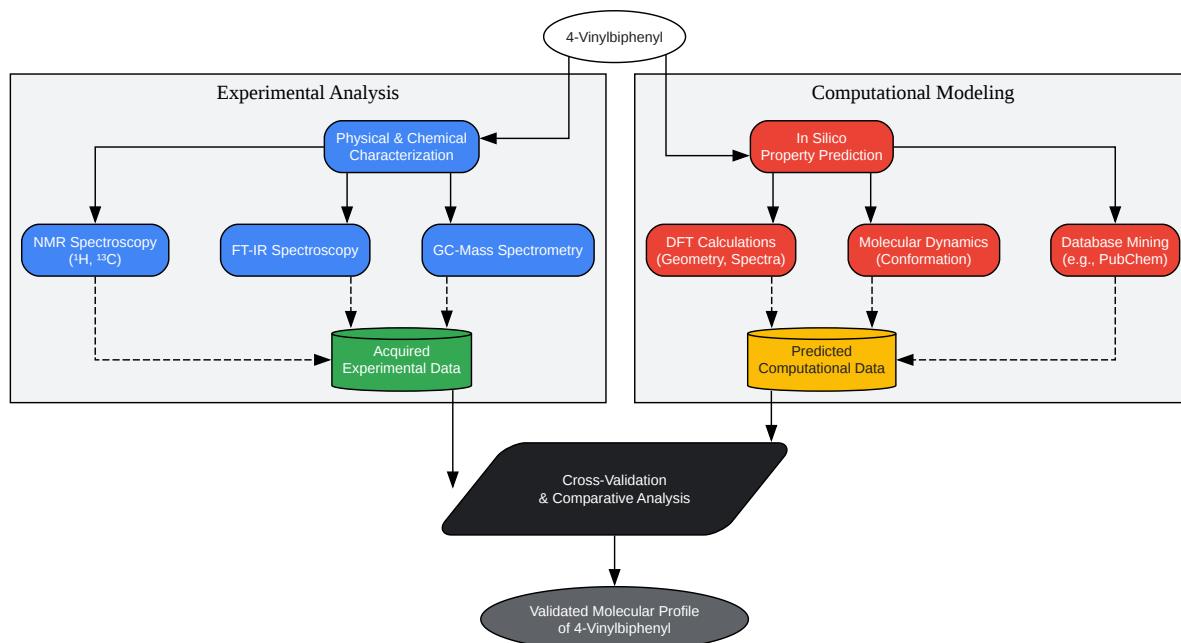

Property	Experimental Value	Computational Value	Source (Experimental)	Source (Computational)
CAS Number	2350-89-2	N/A	[1][2][3][5]	N/A
Molecular Formula	C ₁₄ H ₁₂	C ₁₄ H ₁₂	[1][2][3]	[2]
Molecular Weight	180.25 g/mol	180.24 g/mol	[1][3][5][10]	[2]
Exact Mass	N/A	180.093900383 Da	N/A	[2]
Melting Point	119-121 °C	N/A	[1][3][4][5][10]	N/A
Boiling Point	301.7 ± 12.0 °C (at 760 mmHg)	N/A	[1]	N/A
Appearance	White to off-white crystalline solid	N/A	[3]	N/A
Solubility	Insoluble in water; Soluble in THF, CHCl ₃ , Toluene, Ethanol, Ether, Benzene.	N/A	[3][4][11]	N/A
XLogP3	N/A	5	N/A	[2]
Topological Polar Surface Area	N/A	0 Å ²	N/A	[2]

Table 2: Spectroscopic Data Summary for **4-Vinylbiphenyl**

Spectroscopic Technique	Data Availability	Description	Source
¹ H NMR Spectroscopy	Available	Provides information on the proton environment in the molecule.	[2]
¹³ C NMR Spectroscopy	Available	Identifies the carbon skeleton of the molecule. The spectrum is available in CDCl ₃ solvent.	[12]
Infrared (IR) Spectroscopy	Available	Used to identify the functional groups present in the molecule based on vibrational frequencies.	[2] [13] [14]
Mass Spectrometry (MS)	Available (GC-MS)	Determines the molecular weight and provides fragmentation patterns for structural elucidation.	[2]
Raman Spectroscopy	Available	Provides complementary vibrational information to IR spectroscopy.	[2]

Experimental and Computational Workflow

The diagram below illustrates the logical workflow for cross-validating experimental results with computational models for a chemical compound like **4-Vinylbiphenyl**.

[Click to download full resolution via product page](#)

Caption: Workflow for the cross-validation of experimental and computational data.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols represent standard practices for the characterization of organic compounds like **4-Vinylbiphenyl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-Vinylbiphenyl** is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.[\[12\]](#) A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- Data Acquisition: For ^1H NMR, standard acquisition parameters are used, including a 90° pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled sequence is used to simplify the spectrum to single peaks for each unique carbon atom.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectrum is integrated (for ^1H NMR) and chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid **4-Vinylbiphenyl** sample is mixed with dry Potassium Bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: The analysis is performed using an FT-IR spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Key absorption bands are identified and correlated with specific functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **4-Vinylbiphenyl** is prepared in a volatile organic solvent, such as dichloromethane or hexane.

- Instrumentation: The analysis is conducted on a GC-MS system, which consists of a gas chromatograph for separation coupled to a mass spectrometer for detection and identification.
- Chromatographic Separation: A small volume (typically 1 μ L) of the sample solution is injected into the GC inlet. The compound travels through a capillary column (e.g., a non-polar DB-5 column) where it is separated based on its boiling point and interaction with the stationary phase. The oven temperature is typically programmed to ramp up to ensure efficient separation.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (commonly Electron Ionization, EI). The molecule is fragmented into characteristic ions, which are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.
- Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a pattern of fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule and is compared against spectral libraries (like the NIST library) for confirmation.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Vinylbiphenyl | CAS#:2350-89-2 | Chemsoc [chemsoc.com]
- 2. p-Vinylbiphenyl | C14H12 | CID 16883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-VINYLBIPHENYL | 2350-89-2 [chemicalbook.com]
- 5. 4-Vinylbiphenyl 4-Phenylstyrene 2350-89-2 [sigmaaldrich.com]
- 6. nbino.com [nbino.com]
- 7. 4-Vinylbiphenyl | 2350-89-2 | FV00285 | Biosynth [biosynth.com]

- 8. CAS 2350-89-2: 4-Ethenyl-1,1'-biphenyl | CymitQuimica [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. polymersource.ca [polymersource.ca]
- 12. spectrabase.com [spectrabase.com]
- 13. 4-VINYLBIPHENYL(2350-89-2) IR Spectrum [m.chemicalbook.com]
- 14. 4-VINYLBIPHENYL(2350-89-2) IR2 spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Comparative Analysis of 4-Vinylbiphenyl: A Cross-Validation of Experimental and Computational Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584822#cross-validation-of-experimental-and-computational-results-for-4-vinylbiphenyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com